Cas no 886844-76-4 (1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-)
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-
-
- Inchi: 1S/C8H7N3OS/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H,10,11,13)
- InChI Key: FSUGEWKISIHGPD-UHFFFAOYSA-N
- SMILES: O1C(=S)N=C(C2=CC=CC(N)=C2)N1
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-39988767-1.0g |
3-(3-aminophenyl)-4,5-dihydro-1,2,4-oxadiazole-5-thione |
886844-76-4 | 95% | 1.0g |
$0.0 | 2022-12-07 |
1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-
Comprehensive Overview of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- (CAS No. 886844-76-4)
The chemical compound 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- (CAS No. 886844-76-4) is a heterocyclic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. This compound belongs to the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in drug discovery. The presence of an aminophenyl group at the 3-position further enhances its potential as a building block for pharmaceuticals and advanced materials.
One of the key reasons for the growing interest in 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- is its structural versatility. Researchers are increasingly exploring its role in the development of novel antimicrobial agents and anti-inflammatory drugs. Recent studies have highlighted its potential in targeting specific enzymes and receptors, making it a promising candidate for treating various diseases. The compound's unique thione functionality also contributes to its reactivity, enabling it to participate in a wide range of chemical transformations.
In addition to its pharmaceutical applications, 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- is being investigated for its use in material science. Its ability to form stable complexes with metals has opened up new possibilities in the design of catalysts and sensors. The compound's electron-rich nature makes it suitable for applications in organic electronics, such as the development of light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- typically involves the reaction of 3-aminobenzonitrile with hydroxylamine, followed by cyclization in the presence of a sulfur source. This method has been optimized to achieve high yields and purity, making the compound readily available for research and industrial applications. Recent advancements in green chemistry have also led to the development of more sustainable synthetic routes, reducing the environmental impact of its production.
From a market perspective, the demand for 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- is expected to grow steadily, driven by its expanding applications in drug discovery and advanced materials. Pharmaceutical companies are particularly interested in its potential as a scaffold for designing new therapeutics, while material scientists are exploring its use in nanotechnology and energy storage solutions. The compound's compatibility with high-throughput screening techniques further enhances its appeal in these fields.
Safety and handling of 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- are critical considerations for researchers and manufacturers. While the compound is not classified as a hazardous material, standard laboratory precautions should be followed to ensure safe handling. Proper personal protective equipment (PPE), including gloves and goggles, is recommended when working with this chemical. Storage conditions should also be optimized to maintain its stability and prevent degradation.
In conclusion, 1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)- (CAS No. 886844-76-4) is a versatile and promising compound with a wide range of applications in pharmaceuticals and material science. Its unique structural features and reactivity make it a valuable tool for researchers and industries alike. As scientific understanding of this molecule continues to evolve, its potential for addressing some of the most pressing challenges in healthcare and technology becomes increasingly apparent.
886844-76-4 (1,2,4-Oxadiazole-5(2H)-thione, 3-(3-aminophenyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)